![molecular formula C22H17Cl2N3O2S2 B2416411 N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-32-5](/img/structure/B2416411.png)
N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O2S2 and its molecular weight is 490.42. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Spectroscopy
Research into structurally similar compounds has utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, complemented by density functional theory (DFT) calculations to characterize the vibrational signatures and geometric equilibrium of molecules like N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide. These studies provide detailed insights into the stereo-electronic interactions, confirming stability through natural bond orbital analysis and exploring inter and intra-molecular hydrogen bonds, which are crucial for understanding the molecular basis of the compound’s activity (Mary, Pradhan, & James, 2022).
Crystal Structure Determination
The crystal structures of compounds closely related to the target molecule have been elucidated, revealing the molecular conformation and the inclination of the pyrimidine ring relative to the benzene ring. These structures provide a foundation for understanding the molecular geometry and potential reactive sites, which are pivotal for drug design and synthesis strategies (Subasri et al., 2017).
Synthesis and Biological Activity
The synthesis of related thieno[2,3-d]pyrimidine compounds and their derivatives has been explored, demonstrating potential as dual inhibitors for thymidylate synthase and dihydrofolate reductase. These activities suggest a pathway for the development of compounds with antitumor and antibacterial properties, indicating the broader chemical class to which the specified compound belongs may have significant pharmacological potential (Gangjee, Qiu, Li, & Kisliuk, 2008).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-12-3-4-13(2)18(7-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSCAZFQLDTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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